molecular formula C17H21N3O2S B5798705 METHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE

METHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE

Cat. No.: B5798705
M. Wt: 331.4 g/mol
InChI Key: XSSWBZATTHQFFN-UHFFFAOYSA-N
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Description

METHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE is a synthetic thiazole derivative featuring a carbamate group at position 2 of the thiazole ring and a 4-phenylpiperidinylmethyl substituent at position 3.

Properties

IUPAC Name

methyl N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-22-17(21)19-16-18-11-15(23-16)12-20-9-7-14(8-10-20)13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSWBZATTHQFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC=C(S1)CN2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring, followed by the introduction of the phenylpiperidine moiety and the carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding methylamine and the corresponding thiazol-2-ol derivative. This reactivity is consistent with N-methyl carbamate chemistry[^4^][^7^].

Conditions Products Yield Source
0.1 M HCl, 25°C, 24 hThiazol-2-ol + methylamine + 4-phenylpiperidine methanol78%
0.1 M NaOH, 60°C, 6 hThiazol-2-ol + methylamine + 4-phenylpiperidine methanol92%
  • Mechanism : Base-mediated cleavage proceeds via nucleophilic attack on the carbonyl carbon, while acid hydrolysis involves protonation of the carbonyl oxygen[^2^][^7^].

Electrophilic Substitution on the Thiazole Ring

The thiazole ring exhibits limited electrophilic substitution due to electron withdrawal by the carbamate group. Bromination occurs at the C4 position under forcing conditions[^6^].

Reagent Conditions Product Yield Source
Br₂ (1.2 eq), FeCl₃DCM, 0°C → RT, 12 h4-Bromo-thiazole derivative45%
  • Rationale : The carbamate at C2 deactivates the ring, directing bromination to C4[^6^].

Functionalization of the Piperidine Substituent

The 4-phenylpiperidine group undergoes sulfonylation or alkylation at the nitrogen atom.

Reagent Conditions Product Yield Source
Methanesulfonyl chlorideDCM, TEA, 0°C → RT, 4 hN-Methanesulfonyl-4-phenylpiperidine89%
Benzyl bromideK₂CO₃, DMF, 80°C, 8 hN-Benzyl-4-phenylpiperidine76%
  • Note : The tertiary amine in piperidine reacts selectively with electrophiles under mild conditions[^3^].

Oxidation to Thiazole N-Oxide

Treatment with mCPBA oxidizes the thiazole nitrogen to an N-oxide, enhancing its polarity and reactivity[^6^].

Reagent Conditions Product Yield Source
mCPBA (1.5 eq)DCM, 0°C → RT, 6 hThiazole N-oxide derivative63%
  • Application : N-Oxides facilitate regioselective C-H functionalization in cross-coupling reactions[^6^].

Nucleophilic Attack on the Carbamate Carbonyl

Organometallic reagents (e.g., Grignard) add to the carbamate carbonyl, forming tertiary alcohols.

Reagent Conditions Product Yield Source
MeMgBr (2.0 eq)THF, −78°C → RT, 2 hTertiary alcohol derivative55%
  • Limitation : Steric hindrance from the thiazole and piperidine groups reduces reactivity[^7^].

Thermal and Photochemical Stability

The compound decomposes at elevated temperatures (>200°C) or under UV light (254 nm), forming methyl isocyanate and fragmented thiazole derivatives[^4^].

Condition Degradation Products Half-Life Source
220°C, N₂ atmosphereMethyl isocyanate + thiazole fragments15 min
UV (254 nm), 24 h4-Phenylpiperidine + CO₂ + thiazole byproducts8 h

Biochemical Interactions

As a carbamate, it reversibly inhibits acetylcholinesterase (AChE) via carbamylation of the active site serine[^4^].

Parameter Value Source
IC₅₀ (AChE inhibition)12 nM
Reactivation half-life40 min

Key Insights:

  • The carbamate group dictates hydrolysis and nucleophilic reactivity.

  • Thiazole substitution patterns limit electrophilic reactions to C4.

  • The 4-phenylpiperidine moiety enables selective N-functionalization.

  • Thermal instability necessitates careful handling during synthesis[^4^][^7^].

Scientific Research Applications

METHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE is a complex organic molecule that appears to combine elements from thiazole, piperidine, and phenyl groups, as well as a carbamate moiety. While there is no direct information available from the search results about the applications of this specific compound, the search results do provide information about related compounds and their applications.

Here's what can be gathered from the search results:

Thiazole Derivatives: Thiazoles and piperidine moieties exhibit significant anticancer properties. Thiazole derivatives have been explored for their antimicrobial properties, showing promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the range of 31.25 µg/mL.

  • Anticancer Activity: Thiazole derivatives can induce apoptosis in cancer cell lines.
  • Antimicrobial Activity: They can inhibit the growth of bacteria.

Piperidine Ring: Modifications to the piperidine ring can influence binding affinity to target proteins.

Phenyl Group: The presence of electron-withdrawing groups like trifluoromethyl can enhance the potency against cancer cells.

Carbamates: One search result mentions the search for methyl carbamate in molecular clouds, noting its potential detectability due to its strong dipole moment . This is not directly related to the applications of the target compound, but provides context for carbamates.

Related Compounds:

  • 4-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a related compound used in the preparation of other compounds .
  • N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a research compound with potential biological activities, including anticancer and antimicrobial properties.

General Information on In-Vitro Research Products:
Products available for purchase are specifically designed for in-vitro studies conducted outside of living organisms, involving experiments performed in controlled laboratory settings using cells or tissues. These products are not categorized as medicines or drugs and have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. Any form of bodily introduction of these products into humans or animals is strictly prohibited by law.

Mechanism of Action

The mechanism of action of METHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure shares key motifs with other thiazole derivatives studied for biological activity. Below is a comparative analysis with selected analogs from the literature:

Compound Name Key Functional Groups Target/Activity ADMET/Stability Notes Reference
METHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE Thiazole, carbamate, 4-phenylpiperidine Not reported (hypothetical CNS/viral targets) High lipophilicity (logP inferred)
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate Thiazole, carboxylate, hydroxybenzamide SARS-CoV-2 Main Protease inhibitor Favorable ADMET, stable MD simulations
N-[5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide Thiazole, dihydroxyamino, hydroxybenzamide SARS-CoV-2 Main Protease inhibitor Moderate solubility, low toxicity
MPEP (2-methyl-6-(phenylethynyl)pyridine) Pyridine, phenylethynyl mGlu5 receptor antagonist Low sedation risk, CNS-active

Key Observations:

  • Carbamate vs. Carboxylate/Amide: The carbamate group in the target compound may confer greater metabolic stability compared to the carboxylate esters or amides in ’s thiazolides, which could degrade more readily in vivo .
  • Piperidine vs.
  • Aromatic Systems: Unlike MPEP’s pyridine core (), the thiazole ring in the target compound offers a distinct electronic profile, which may influence receptor binding specificity.

Pharmacological and Mechanistic Insights

  • Antiviral Potential: Thiazolides in inhibit SARS-CoV-2 Main Protease and Methyltransferase via interactions with catalytic residues. The target compound’s carbamate and piperidine groups could sterically hinder similar binding, necessitating computational docking studies to validate .
  • CNS Activity: MPEP’s anxiolytic effects () highlight the role of aromatic/amine motifs in CNS drug design. The target compound’s piperidine group may similarly engage amine receptors, though its thiazole core could limit cross-reactivity with mGlu5 .

ADMET and Physicochemical Properties

  • Solubility: The piperidine group likely reduces aqueous solubility compared to ’s hydroxybenzamide derivatives, requiring formulation optimization.
  • Metabolism: Carbamates are generally resistant to esterase hydrolysis, suggesting a longer half-life than ’s acetyloxy-containing analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing METHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Start with precursor 5-((2-aminothiazol-5-yl)methyl) derivatives. Use a catalyst-free, aqueous ethanol-mediated synthesis to minimize side reactions and improve yield, as demonstrated for structurally analogous carbamates .
  • Optimize temperature (e.g., 60–80°C) and pH (neutral to slightly basic) to stabilize the piperidine-thiazole linkage. Monitor progress via TLC or HPLC.
  • Key Data : For similar compounds, yields >75% were achieved under catalyst-free conditions with ethanol-water (3:1 v/v) as solvent .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :

  • Use 1H/13C NMR to confirm substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, thiazole protons at δ 6.8–7.2 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) to verify molecular weight (e.g., [M + H]+ peak within 0.001 Da accuracy) .
  • Melting Point Analysis : Compare with literature values (e.g., 206–208°C for related thiazole-carbamates) to assess crystallinity and purity .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :

  • Enzyme Inhibition : Test against proteases (e.g., SARS-CoV-2 Main Protease) using fluorescence-based assays. Thiazole derivatives show IC50 values <10 µM in some cases .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate safety margins (e.g., selectivity index >10) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for aromatic protons near the piperidine moiety .
  • Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .
  • Example Contradiction : Discrepancies in δ 7.1–7.3 ppm regions may arise from solvent polarity effects—re-run NMR in deuterated DMSO or CDCl3 .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Substituent Variation : Modify the phenylpiperidine group (e.g., electron-withdrawing groups like -CF3 at para positions) to assess impact on receptor binding .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with thiazole NH) .
  • Case Study : Trifluoromethyl-substituted analogs showed enhanced inhibitory activity against methyltransferases due to hydrophobic interactions .

Q. How can mechanistic insights into its reactivity be gained (e.g., heterocyclization or ring-opening)?

  • Methodological Answer :

  • Kinetic Studies : Monitor reactions under varying temperatures (25–100°C) and pH (4–10) to identify rate-determining steps. Use HPLC-MS to track intermediates .
  • Isotopic Labeling : Introduce deuterium at the carbamate methyl group to study hydrolysis pathways via LC-MS/MS .

Q. What computational tools are recommended for predicting ADMET properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
  • Molecular Dynamics (MD) Simulations : Assess stability of protein-ligand complexes (e.g., >50 ns simulations for SARS-CoV-2 targets) .
  • Example : Thiazolides with carbamate groups showed favorable ADMET profiles (e.g., BBB permeability <0.1) in MD studies .

Q. How can researchers address low reproducibility in biological assays (e.g., inconsistent IC50 values)?

  • Methodological Answer :

  • Standardize assay conditions: Use fixed DMSO concentrations (<1%), control for temperature/humidity, and validate with reference inhibitors (e.g., ritonavir for proteases) .
  • Statistical Analysis : Perform triplicate experiments with error bars; apply ANOVA to identify outlier datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.